molecular formula C22H26FN3O4 B3029606 N-Methyl Moxifloxacin CAS No. 721970-37-2

N-Methyl Moxifloxacin

Numéro de catalogue B3029606
Numéro CAS: 721970-37-2
Poids moléculaire: 415.5 g/mol
Clé InChI: RBOQKHOVSOJSBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Methyl Moxifloxacin is a derivative of the antibiotic drug Moxifloxacin (MOX), which is a broad-spectrum antibiotic belonging to the fluoroquinolone class. Moxifloxacin is known for its effectiveness against a variety of bacterial infections. The studies provided do not directly discuss N-Methyl Moxifloxacin but focus on Moxifloxacin and its interactions and detection methods.

Synthesis Analysis

The synthesis of Moxifloxacin nanoparticles has been achieved through charge-transfer interactions with organic acceptors such as picric acid (PA), chloranilic acid (CLA), and chloranil (CHL). This process results in the formation of well-organized nanoparticles with diameters mainly in the range of 10-20 nm. The synthesis is described as quick and simple, which could potentially be applied to N-Methyl Moxifloxacin for similar purposes .

Molecular Structure Analysis

The molecular structure and morphology of Moxifloxacin nanoparticles have been characterized using various physicochemical techniques, including UV-visible, IR, 1H NMR, and 13C NMR spectroscopies, XRD, SEM, TEM, and elemental and thermal analyses. These techniques have provided detailed information on the structure of the nanoparticles formed through the complexation with organic acceptors .

Chemical Reactions Analysis

The complexation of Moxifloxacin with organic acceptors not only leads to the formation of nanoparticles but also has been found to be an efficient way to remove and utilize discarded MOX antibiotic. The direct carbonization of the complex containing the PA acceptor results in nanoporous carbon material with uniform morphology, indicating a potential chemical reaction pathway for the transformation of the antibiotic into other useful materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of Moxifloxacin have been explored through the development of a sensitive electrochemical sensor for its detection. The sensor is based on carbon paste modified with silver nanoparticles (AgNPs), which exhibit high electrocatalytic activity towards the oxidation of Moxifloxacin. The sensor's performance has been evaluated using techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS). The surface characteristics of the sensor were determined using SEM and EDX techniques. The detection and quantification limits for Moxifloxacin using this sensor were found to be very low, demonstrating the sensor's high sensitivity .

Applicability in Real Samples

The electrochemical sensor developed for Moxifloxacin detection has been tested in real samples, including Delmoxa tablets and human urine samples. The results obtained were sensible and indicate that the sensor could be used effectively for the detection of Moxifloxacin in various real-world applications. This suggests that similar methods could potentially be adapted for the detection and analysis of N-Methyl Moxifloxacin .

Applications De Recherche Scientifique

Ophthalmic Uses

  • Ophthalmic Inserts for Sustained Drug Delivery : Moxifloxacin has been utilized in the formulation of ophthalmic inserts. These inserts are designed for sustained drug delivery directly into the eye, providing effective management of ocular diseases with reduced frequency of administration. The inserts, composed of biodegradable polymers like chitosan, methyl cellulose, and hydroxyl propyl methyl cellulose, ensure a constant release of the drug in a non-toxic manner to the eye (Nayak et al., 2015).

Interaction with Biological Molecules

  • Interaction with DNA : A study on the interaction of moxifloxacin with calf thymus DNA revealed insights into the drug's binding mechanisms. It was found that moxifloxacin binds to DNA through hydrogen bonding and Van der Waals forces. This understanding could be significant for further clinical applications of moxifloxacin as an antibiotic (Lv et al., 2014).

Pharmacokinetic Studies

  • Determination in Biological Samples : Research has been conducted on the determination of moxifloxacin in various biological samples, such as dried blood spots, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for therapeutic drug monitoring, especially in the treatment of multidrug-resistance tuberculosis (MDR-TB) (Vu et al., 2011).

Nanoparticle Formulation

  • Nanoparticle-Based Drug Delivery : Nanoparticle formulations of moxifloxacin have been developed for ocular administration. These formulations aim to enhance the drug's bioavailability and provide sustained release, reducing the frequency of dosing required for effective treatment (Vyas et al., 2020).

Synthesis and Production

  • Synthesis and Production Monitoring : Research on the synthesis of N-methyl moxifloxacin hydrochloride has been conducted, providing insights into the production monitoring and quality standards of this compound. This is essential for ensuring the effectiveness and safety of the drug in clinical applications (Qing-s, 2014).

In Situ Gel Formulations

  • In Situ Gel-Forming Ophthalmic Formulations : Moxifloxacin hydrochloride has been used in in situ gel-forming ophthalmic formulations. These formulations provide sustained release and increased residence time of the drug in the eye, making them effective for treating ocular conditions (Mandal et al., 2012).

Safety And Hazards

N-Methyl Moxifloxacin should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Orientations Futures

Moxifloxacin has been contemplated as a component of multidrug therapy for drug-resistant tuberculosis . It is also being studied for its potential in the treatment of other conditions .

Propriétés

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOQKHOVSOJSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl Moxifloxacin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl Moxifloxacin
Reactant of Route 2
Reactant of Route 2
N-Methyl Moxifloxacin
Reactant of Route 3
Reactant of Route 3
N-Methyl Moxifloxacin
Reactant of Route 4
Reactant of Route 4
N-Methyl Moxifloxacin
Reactant of Route 5
N-Methyl Moxifloxacin
Reactant of Route 6
Reactant of Route 6
N-Methyl Moxifloxacin

Citations

For This Compound
1
Citations
H Hryhoriv, SM Kovalenko, M Georgiyants, L Sidorenko… - Antibiotics, 2023 - mdpi.com
Fluoroquinolones have been studied for more than half a century. Since the 1960s, four generations of these synthetic antibiotics have been created and successfully introduced into …
Number of citations: 2 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.